Cas no 247061-17-2 (N-Desmethyl 3-Hydroxy Mepivacaine)

N-デスメチル-3-ヒドロキシメピバカインは、局所麻酔薬メピバカインの主要代謝産物の一つであり、薬物動態研究において重要な化合物です。この代謝物は、メピバカインの生体内変換過程を解明する上で不可欠なマーカーとして機能し、薬物相互作用や代謝経路の解析に有用です。高い化学的安定性と明確な検出特性を有しており、LC-MS/MSなどの分析手法による定量が可能です。代謝研究やトキシコキネティクス研究における標準物質としての利用価値が高く、臨床薬理学分野での応用が期待されています。

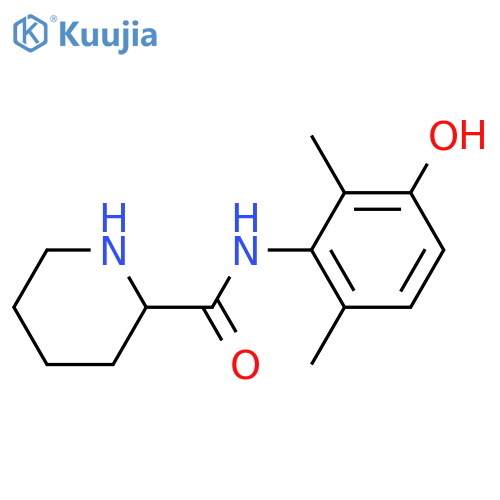

247061-17-2 structure

商品名:N-Desmethyl 3-Hydroxy Mepivacaine

N-Desmethyl 3-Hydroxy Mepivacaine 化学的及び物理的性質

名前と識別子

-

- N-Desmethyl 3-Hydroxy Mepivacaine

- N-(3-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide

- N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide

- 247061-17-2

- DTXSID70747556

-

- インチ: InChI=1S/C14H20N2O2/c1-9-6-7-12(17)10(2)13(9)16-14(18)11-5-3-4-8-15-11/h6-7,11,15,17H,3-5,8H2,1-2H3,(H,16,18)

- InChIKey: CVZXIWSYOWTQAS-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2

計算された属性

- せいみつぶんしりょう: 248.15200

- どういたいしつりょう: 248.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- PSA: 64.85000

- LogP: 3.06790

N-Desmethyl 3-Hydroxy Mepivacaine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D291845-1mg |

N-Desmethyl 3-Hydroxy Mepivacaine |

247061-17-2 | 1mg |

$ 305.00 | 2023-09-08 | ||

| Biosynth | ID74955-1 mg |

N-Desmethyl 3-hydroxy mepivacaine |

247061-17-2 | 1mg |

$519.75 | 2023-01-04 | ||

| Biosynth | ID74955-10 mg |

N-Desmethyl 3-hydroxy mepivacaine |

247061-17-2 | 10mg |

$3,234.00 | 2023-01-04 | ||

| Biosynth | ID74955-5 mg |

N-Desmethyl 3-hydroxy mepivacaine |

247061-17-2 | 5mg |

$1,848.00 | 2023-01-04 | ||

| Biosynth | ID74955-2 mg |

N-Desmethyl 3-hydroxy mepivacaine |

247061-17-2 | 2mg |

$924.00 | 2023-01-04 | ||

| A2B Chem LLC | AF63613-1mg |

N-(3-Hydroxy-2,6-diMethylphenyl)-2-piperidinecarboxaMide |

247061-17-2 | 1mg |

$417.00 | 2024-04-20 | ||

| TRC | D291845-10mg |

N-Desmethyl 3-Hydroxy Mepivacaine |

247061-17-2 | 10mg |

$ 2411.00 | 2023-09-08 | ||

| A2B Chem LLC | AF63613-10mg |

N-(3-Hydroxy-2,6-diMethylphenyl)-2-piperidinecarboxaMide |

247061-17-2 | 10mg |

$2462.00 | 2024-04-20 |

N-Desmethyl 3-Hydroxy Mepivacaine 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

247061-17-2 (N-Desmethyl 3-Hydroxy Mepivacaine) 関連製品

- 1346597-79-2(3-Hydroxy Mepivacaine-d3)

- 37055-90-6(3-Hydroxy Mepivacaine)

- 163589-30-8(3-Hydroxy Ropivacaine)

- 163589-31-9(4-Hydroxy Ropivacaine)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬